![molecular formula C22H20O B072510 Allyl trityl ether CAS No. 1235-22-9](/img/structure/B72510.png)
Allyl trityl ether
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Overview
Description
Allyl trityl ether (ATE) is a chemical compound that is widely used in scientific research. ATE is a colorless liquid that is soluble in organic solvents such as ether and chloroform. It has a molecular formula of C22H22O and a molecular weight of 306.41 g/mol.
Mechanism of Action
The mechanism of action of Allyl trityl ether is not well understood. It is believed to act as a Lewis acid, coordinating with electron-rich species such as alcohols and ethers. This coordination can stabilize reactive intermediates and facilitate chemical reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at high doses.
Advantages and Limitations for Lab Experiments
Allyl trityl ether has several advantages for use in laboratory experiments. It is a relatively inert solvent that can be used in a wide range of chemical reactions. Its low toxicity and easy removal make it a useful protecting group for alcohols. However, this compound is not compatible with all chemical reactions, and its use may be limited in certain circumstances.
Future Directions
There are several potential future directions for research involving Allyl trityl ether. One area of interest is the development of new synthetic methodologies that utilize this compound as a key reagent. Another area of interest is the investigation of this compound's potential as a solvent for new types of chemical reactions. Finally, the use of this compound as a protecting group for other functional groups, such as amines and carboxylic acids, could be explored.
Synthesis Methods
Allyl trityl ether can be synthesized by the reaction of trityl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, with the trityl chloride acting as the electrophile and the allyl alcohol acting as the nucleophile. The resulting product is purified by distillation or chromatography.
Scientific Research Applications
Allyl trityl ether is commonly used as a protecting group for alcohols in organic synthesis. It can be easily removed by treatment with acid or base, making it a versatile tool for the synthesis of complex organic molecules. This compound is also used as a solvent in various chemical reactions, particularly those involving organometallic compounds.
properties
CAS RN |
1235-22-9 |
---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[diphenyl(prop-2-enoxy)methyl]benzene |
InChI |
InChI=1S/C22H20O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI Key |
NZKDVTNZIBZGDH-UHFFFAOYSA-N |
SMILES |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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